molecular formula C15H12O4 B172630 2-(Benzyloxy)-5-formylbenzoic acid CAS No. 169209-25-0

2-(Benzyloxy)-5-formylbenzoic acid

Cat. No.: B172630
CAS No.: 169209-25-0
M. Wt: 256.25 g/mol
InChI Key: FTTVXHXKTPOQDV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-formylbenzoic acid (CAS 169209-25-0) is a valuable bifunctional building block in organic and medicinal chemistry research. This compound features both a protected phenolic aldehyde and a benzoic acid group on the same aromatic ring, making it a versatile synthon for constructing complex molecular architectures. Its primary research value lies in its application as a key intermediate in the synthesis of various pharmacologically active heterocycles. The presence of orthogonal functional groups allows for sequential and selective chemical transformations. The formyl group is highly reactive toward nucleophiles and can participate in condensation reactions, such as the formation of Schiff bases, or serve as a precursor for further chain elongation. The carboxylic acid group can be readily esterified, amidated, or reduced, offering diverse pathways for molecular diversification. Researchers utilize this compound in the development of novel isoindolinones and phthalazinones, which are core structures in numerous compounds with significant biological activities, including antihistaminic and antihypertensive properties. As a critical intermediate in multi-step syntheses, it is strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-formyl-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTVXHXKTPOQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359555
Record name 2-(benzyloxy)-5-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169209-25-0
Record name 2-(benzyloxy)-5-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Benzyloxy 5 Formylbenzoic Acid and Structural Analogues

Established Synthetic Pathways and Precursor Chemistry

The construction of the 2-(Benzyloxy)-5-formylbenzoic acid scaffold relies on established organic chemistry reactions applied in a specific order. The choice of the starting material is crucial and dictates the subsequent synthetic strategy, including which functional groups need to be protected and which need to be transformed.

Derivatization from 5-Hydroxyisophthalic Acid and Related Substrates

A logical precursor for molecules with multiple oxygen-containing functional groups is 5-hydroxyisophthalic acid or its esters. This starting material features a phenolic hydroxyl group and two carboxylic acid groups (or ester derivatives), which can be selectively modified. For instance, the phenolic hydroxyl group can be functionalized through reactions like etherification. nih.gov The synthesis of 5-hydroxyisophthalic acid itself can be achieved via processes such as the hydrolysis of 5-bromoisophthalic acid in an aqueous alkaline solution with a copper catalyst. google.com

Another highly relevant class of precursors includes dihydroxybenzoic acids, such as 2,5-dihydroxybenzoic acid (gentisic acid). nih.gov This compound provides the correct 1,2,5-substitution pattern seen in the target molecule. Synthetic strategies using gentisic acid derivatives often involve selective alkylation of one of the two hydroxyl groups, followed by the conversion of the second hydroxyl group into the desired formyl functionality. researchgate.net For example, studies on methyl gentisate (the methyl ester of 2,5-dihydroxybenzoic acid) have shown that selective O-propargylation at the 5-position is achievable, indicating that regioselective alkylation of one hydroxyl group in the presence of another is a viable strategy. researchgate.net

Strategic Protection of Phenolic Hydroxyl Groups via Benzyl (B1604629) Ethers

The benzyl group is a widely used protecting group for hydroxyl functionalities in multi-step syntheses due to its stability under a variety of reaction conditions. The most common method for introducing a benzyl ether is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base to form a phenoxide, followed by nucleophilic substitution with a benzyl halide (e.g., benzyl bromide).

However, when a free carboxylic acid is present in the molecule, as in 2-hydroxy-5-substituted benzoic acids, this method can be problematic. The base required for deprotonation of the phenol can also deprotonate the carboxylic acid, leading to potential side reactions and complicating the purification process. A common strategy to circumvent this issue is to first convert the carboxylic acid into an ester (e.g., a methyl or ethyl ester). With the acidic proton of the carboxyl group masked, the phenolic hydroxyl can be cleanly benzylated. The ester can then be hydrolyzed back to the carboxylic acid in a final step. This esterification-etherification-hydrolysis sequence is a preferred route for synthesizing alkoxybenzoic acids from their hydroxybenzoic acid precursors, as it often leads to higher yields and simpler purification. nist.gov

Reaction Step Typical Reagents Purpose Reference
Esterification Absolute ethanol, conc. H₂SO₄ (catalyst)Protects the carboxylic acid group from reacting with the base used in the next step. nist.gov
Benzylation Benzyl bromide, Sodium hydride (NaH) or Silver(I) oxide (Ag₂O)Forms the benzyl ether at the phenolic hydroxyl position. beilstein-journals.org
Hydrolysis Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)Deprotects the carboxylic acid by converting the ester back to the acid. nist.gov

Regioselective Functional Group Transformations

Achieving the target 1,2,5-substitution pattern requires high regioselectivity—the ability to alter one specific functional group in the presence of others.

Key regioselective transformations in the synthesis of this compound and its analogues include:

Selective Alkylation: As noted with 2,5-dihydroxybenzoic acid derivatives, it is possible to selectively alkylate one phenolic group over another. researchgate.net This control is often dictated by the relative acidity of the hydroxyl groups or steric hindrance.

Mono-hydrolysis of Diesters: When starting from a symmetric molecule like dimethyl 5-hydroxyisophthalate, selectively hydrolyzing only one of the two ester groups to form a mono-acid is a critical regioselective step.

Selective Reduction: The conversion of a carboxylic acid or ester to an aldehyde requires careful choice of a reducing agent to avoid over-reduction to an alcohol. Furthermore, if multiple reducible groups are present (e.g., two esters), one must be reduced selectively.

Oxidation to Aldehyde: The formyl group is often introduced by the oxidation of a methyl group or a primary alcohol. The oxidation of an aryl methyl group can be accomplished with various reagents, but conditions must be controlled to stop the reaction at the aldehyde stage and prevent further oxidation to a carboxylic acid. organic-chemistry.orgsavemyexams.com An alternative, indirect method involves the free-radical halogenation of the methyl group to a dibromomethyl intermediate, which can then be converted to the aldehyde. researchgate.net

Development and Optimization of Synthetic Routes

Methodological Enhancements for Improved Overall Yield and Efficiency

Furthermore, the development of novel reagents and catalysts can improve efficiency. For example, microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds derived from 2-formylbenzoic acid. wikipedia.org

Critical Analysis of Reaction Conditions, Solvent Systems, and Reagent Selection

The choice of reagents and conditions is critical for the success of each synthetic step.

Reagent Selection: In the benzylation step, the choice of base is important. Strong bases like sodium hydride (NaH) are effective but can be problematic with sensitive substrates. Milder bases may be required to avoid side reactions. beilstein-journals.org For the oxidation of a methyl group or an alcohol to an aldehyde, a wide array of oxidizing agents is available. The selection depends on the other functional groups present in the molecule to ensure chemoselectivity. For instance, manganese dioxide (MnO₂) is a mild reagent often used to oxidize benzylic alcohols to aldehydes without affecting other groups.

Solvent Systems: The solvent can significantly influence reaction rates and outcomes. For Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically used as they effectively solvate the cation of the base while leaving the phenoxide nucleophile reactive.

Reaction Conditions: Temperature and reaction time are crucial parameters. Many reactions, such as the hydrolysis of hindered esters or the oxidation of deactivated methyl groups, may require heating under reflux to proceed at a reasonable rate. nist.govsavemyexams.com Conversely, some reactions involving thermally sensitive intermediates may require cooling to low temperatures. Careful monitoring of the reaction's progress, often by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), is essential to determine the optimal reaction time and prevent the formation of byproducts.

Discussion of Purification Techniques in Multi-Step Syntheses

The synthesis of this compound is an inherently multi-step process, necessitating the isolation and purification of intermediates. The physical properties of the intermediates—typically substituted benzoic acids or their esters—dictate the choice of purification technique at each stage. Common to these syntheses is a final acidic workup to ensure the carboxylic acid is in its protonated, less water-soluble form, facilitating its extraction into an organic solvent.

Key Purification Techniques:

Recrystallization: This is a primary technique for purifying solid intermediates and the final product. The principle relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures. For benzoic acid derivatives, solvents like ethanol, ethyl acetate (B1210297), or mixed solvent systems (e.g., ethanol/water) are often employed. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Acid-Base Extraction: This liquid-liquid extraction method is highly effective for separating the carboxylic acid product from non-acidic impurities. By treating the organic solution with an aqueous basic solution (e.g., sodium bicarbonate), the benzoic acid is converted to its water-soluble carboxylate salt, which partitions into the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

Column Chromatography: For intermediates that are difficult to purify by recrystallization, or for removing closely related side-products, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) of appropriate polarity is selected to move the components of the mixture down the column at different rates. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC). Following a formylation step, for instance, column chromatography can effectively separate the desired product from isomers or unreacted starting material. iaamonline.org

Standard Work-up Procedures: After the completion of a reaction, a standard "work-up" is performed to isolate the crude product. This typically involves quenching the reaction with water or a saturated aqueous solution (like ammonium (B1175870) chloride), followed by extraction with an organic solvent (such as ethyl acetate or dichloromethane). The combined organic layers are then washed with water and brine to remove inorganic salts, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and finally, the solvent is removed under reduced pressure to yield the crude product, which then undergoes one of the aforementioned purification techniques. iaamonline.org

The selection and sequence of these techniques are crucial for achieving high purity in the final this compound product, which is often essential for its subsequent use as a building block in the synthesis of more complex molecules.

Comparative Analysis of Diverse Synthetic Strategies and Their Academic Implications

The synthesis of this compound primarily involves two key transformations: the protection of a phenolic hydroxyl group as a benzyl ether and the introduction of a formyl group onto the aromatic ring. The order and method of these steps define the synthetic strategy. A common precursor is 2-hydroxy-5-substituted-benzoic acid. The central challenge lies in achieving regioselective formylation at the C-5 position, which is para to the activating benzyloxy group.

Several formylation methods are prominent in organic synthesis, each with distinct advantages and limitations when applied to substrates like 2-(benzyloxy)benzoic acid.

Synthetic Strategy Formylating Agent Catalyst/Conditions Key Features
Rieche Formylation Dichloromethyl methyl ether (Cl₂CHOCH₃)Lewis Acid (e.g., TiCl₄, SnCl₄)Effective for electron-rich aromatics; reaction proceeds under relatively mild conditions. synarchive.comcommonorganicchemistry.comwikipedia.org
Vilsmeier-Haack Reaction Vilsmeier Reagent (from DMF + POCl₃)N/AUses common and inexpensive reagents; the electrophile is milder than in Friedel-Crafts type reactions. iaamonline.orgorganic-chemistry.orgjk-sci.com
Ortho-lithiation/Formylation N,N-Dimethylformamide (DMF)Organolithium base (e.g., n-BuLi) after lithiationHigh regioselectivity is possible via a directed metalation group, but requires cryogenic temperatures and is sensitive to functional groups. commonorganicchemistry.com

Comparative Discussion:

Regioselectivity: The 2-benzyloxy group is a strong ortho, para-directing group. In the context of 2-(benzyloxy)benzoic acid, the C-5 position is para to the benzyloxy group, making it electronically activated for electrophilic aromatic substitution. Both the Rieche and Vilsmeier-Haack reactions are expected to favor formylation at this position. jk-sci.com However, the steric hindrance from the adjacent carboxylic acid group at C-2 disfavors substitution at the C-3 position, further enhancing selectivity for the C-5 position.

Reagent Safety and Accessibility: The reagents for the Vilsmeier-Haack reaction (DMF and POCl₃) are common laboratory chemicals. iaamonline.org In contrast, dichloromethyl methyl ether used in the Rieche formylation is a potent carcinogen and requires careful handling. This makes the Vilsmeier-Haack reaction a more practical choice for many applications from a safety and accessibility standpoint.

Academic Implications:

The synthesis of polysubstituted aromatic compounds like this compound is of significant academic interest as it drives the development of new synthetic methodologies. Research into regioselective C-H functionalization, such as formylation, is a cornerstone of modern organic synthesis. The comparison of classical methods like Rieche and Vilsmeier-Haack with newer, directed metalation strategies provides valuable insights into the interplay of electronic and steric effects in aromatic substitution.

Furthermore, the development of milder and more functional-group-tolerant reaction conditions expands the utility of these formylation reactions. researchgate.net The ability to selectively introduce an aldehyde group, a versatile functional handle, onto a complex molecular scaffold is crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. The academic pursuit of optimizing these synthetic routes contributes directly to the efficiency and feasibility of producing novel and valuable chemical entities.

Chemical Reactivity and Derivatization Strategies of 2 Benzyloxy 5 Formylbenzoic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modifications, enabling the connection of the molecule to other scaffolds or the introduction of new functional groups through esterification and amidation.

The carboxylic acid moiety of 2-(benzyloxy)-5-formylbenzoic acid can be converted to an ester. This reaction is fundamental for molecular conjugation, where the compound is linked to other molecules, such as polymers or biomolecules. It is also used in the assembly of larger, more complex molecular scaffolds. For instance, a related compound, 5-benzyloxy-3-formylbenzoic acid, has been utilized as a platform to graft both a perylenediimide (PDI) dye and a fullerene C60. nih.gov This was achieved through a Steglich-type esterification of the carboxylic acid with a PDI derivative, demonstrating the utility of this functional group in creating complex photoactive systems. nih.gov

The general reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). In one documented synthesis involving a similar structure, monohydrolysis of a diester was performed using potassium hydroxide (B78521) in a tetrahydrofuran-methanol solvent system to yield a key monoacid intermediate, which is then available for subsequent esterification reactions. nih.gov

Table 1: Examples of Esterification Reactions with Benzoic Acid Derivatives

Reactant 1Reactant 2Reaction TypeKey Reagents/ConditionsProduct TypeReference
5-Benzyloxy-3-formylbenzoic acid derivativePerylenediimide (PDI) derivativeSteglich EsterificationDCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)C60-PDI Dyad nih.gov
5-Hydroxyisophthalic acidBenzyl (B1604629) chlorideBenzylation/EsterificationBase (e.g., KOH)Dibenzyl ester nih.gov
2-Chloronicotinic acidBenzyl alcoholNucleophilic Aromatic Substitution/EsterificationNaH, DMF, 75 °C2-(Benzyloxy)nicotinic Acid nih.gov

The carboxylic acid can readily react with primary or secondary amines to form stable amide bonds, leading to a wide array of substituted benzamide (B126) derivatives. nih.govscience.gov This transformation is crucial in medicinal chemistry and materials science for creating compounds with specific biological activities or properties. nih.govscience.gov The reaction is typically facilitated by coupling agents that activate the carboxylic acid, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. researchgate.net

A common strategy involves first treating the substituted benzoic acid with a reagent like N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form an activated intermediate. nih.gov This intermediate then smoothly reacts with an amine, such as piperidine (B6355638) or morpholine, to yield the desired benzamide derivative. nih.gov This method has been noted for being an efficient and environmentally friendly pathway to synthetic benzamides. nih.gov

Table 2: Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical ApplicationReference
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)DIPEA (N,N-Diisopropylethylamine)Synthesis of amide from 4-formylbenzoic acid researchgate.net
-NHS-TFA (N-hydroxysuccinimidyl trifluoroacetate)-Synthesis of benzamide derivatives from substituted benzoic acids nih.gov
---Transamidation using TMSCl as an activator researchgate.net

Reactions of the Aromatic Aldehyde Moiety

The aldehyde group offers a second, distinct reaction site for derivatization, enabling the formation of new carbon-nitrogen and carbon-carbon double bonds.

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. scispace.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. scispace.comnih.gov The formation of the resulting C=N double bond is reversible and can be catalyzed by either acids or bases. scispace.com These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.net While direct examples with this compound are specific to proprietary research, the reaction is a general and predictable transformation for aromatic aldehydes. researchgate.netresearchgate.net

The stability of the resulting Schiff base can be influenced by the structure of the reactants; for instance, imines formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes. researchgate.net

Formylbenzoic acids are valuable substrates in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. The Ugi reaction, a well-known MCR, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgnih.govresearchgate.net 2-Formylbenzoic acid, a related compound, is frequently used in Ugi-type reactions where it serves as both the aldehyde and carboxylic acid component. beilstein-journals.orgnih.gov This reaction, when combined with an amine and an isocyanide, leads to the formation of highly functionalized isoindolinone derivatives. nih.gov These reactions can often proceed at room temperature without a catalyst, although variations using different solvents, catalysts (like chiral phosphoric acid), or heating methods (such as microwave irradiation) have been developed to improve yields and control stereochemistry. beilstein-journals.orgnih.gov

For example, the reaction of 2-formylbenzoic acid with diamines and isocyanides has been used to synthesize tetrahydrodiisoindoloquinoxalinecarboxamides. beilstein-journals.orgnih.gov

The aldehyde group can be converted into an alkene (a carbon-carbon double bond) through various olefination reactions. mdpi.com The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and widely used methods for this transformation. mnstate.edudalalinstitute.comconicet.gov.ar

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. mnstate.edudalalinstitute.comlibretexts.org This method is highly reliable for creating a double bond at a specific location. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine (B1218219) oxide byproduct. dalalinstitute.comlibretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgtcichemicals.com These carbanions are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.orguta.edu The HWE reaction typically shows high selectivity for the formation of (E)-alkenes (trans-isomers). conicet.gov.arwikipedia.org Various conditions can be employed, including the use of different bases and solvents to influence the reaction's outcome. conicet.gov.arorganic-chemistry.org

Other olefination methods like the Peterson olefination, which uses α-silylcarbanions, also provide routes to alkenes from carbonyl compounds. organic-chemistry.org

Table 3: Comparison of Common Olefination Reactions

ReactionKey ReagentTypical StereoselectivityByproductKey AdvantagesReference
Wittig ReactionPhosphorus Ylide (e.g., Ph3P=CHR)Depends on ylide stability (Z-selective for unstabilized ylides)Triphenylphosphine oxideFixes double bond location; versatile dalalinstitute.comlibretexts.org
Horner-Wadsworth-Emmons (HWE)Phosphonate Carbanion (e.g., (EtO)2P(O)CH-R)E-selectiveWater-soluble dialkylphosphateEasier byproduct removal; more reactive carbanion conicet.gov.arwikipedia.org
Peterson Olefinationα-Silylcarbanion (e.g., R3Si-CH-R')Stereodivergent (acidic vs. basic workup)Silanol/SiloxaneCan isolate intermediate; control of stereochemistry organic-chemistry.org

Manipulation of the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a crucial protecting group for the phenolic hydroxyl functionality. Its strategic removal is a key step in synthesizing derivatives where the phenol (B47542) is free to participate in further reactions. This section details the methods for its selective deprotection and the subsequent functionalization of the revealed phenolic group.

Selective Deprotection Strategies to Reveal Free Phenolic Hydroxyl Functionalities

The cleavage of the benzyl ether to unmask the hydroxyl group, converting this compound to 5-formylsalicylic acid, can be accomplished through several established methods. The choice of method often depends on the presence of other functional groups within the molecule that might be sensitive to the reaction conditions. uwindsor.ca

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether deprotection. chem-station.com The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. jkchemical.com The process is efficient and clean, yielding the desired phenol and toluene (B28343) as the only byproduct. uwindsor.cajkchemical.com Alternative hydrogen sources, such as formic acid or 1,4-cyclohexadiene, can also be used in a process known as transfer hydrogenation. organic-chemistry.org The use of a mixed catalyst system, for instance combining Pd/C with niobic acid-on-carbon, can facilitate the deprotection under milder conditions and simplify workup. nih.gov

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effectively cleave benzyl ethers. Reagents like boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are known to deprotect benzyl ethers, often with high selectivity in the presence of other protecting groups. chem-station.com This method provides an alternative for molecules containing functionalities, such as alkenes or alkynes, that would be reduced under hydrogenation conditions. uwindsor.ca

Oxidative Cleavage: Certain oxidizing agents can also be employed for benzyl ether deprotection. uwindsor.ca Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for standard benzyl ethers, sometimes requiring photoirradiation to facilitate the reaction. organic-chemistry.org Ozonolysis is another oxidative method that can cleave benzyl ethers, typically producing the corresponding alcohol along with benzoic acid or a benzoate (B1203000) ester. organic-chemistry.org

A summary of common deprotection strategies for benzyl ethers is presented in the table below.

Deprotection MethodReagentsKey Features
Catalytic HydrogenolysisH₂, Pd/CMild, clean, common for many substrates. chem-station.comjkchemical.com
Transfer HydrogenationFormic acid, 1,4-cyclohexadiene, Pd/CAvoids the use of gaseous hydrogen. organic-chemistry.org
Lewis Acid CleavageBCl₃, BCl₃·SMe₂Useful for substrates sensitive to reduction. chem-station.com
Oxidative CleavageDDQ, OzoneAlternative to reductive or acidic methods. uwindsor.caorganic-chemistry.org

Subsequent Reactions of the Unmasked Phenolic Group for Further Functionalization

Upon deprotection of the benzyloxy group to yield 5-formylsalicylic acid, the newly freed phenolic hydroxyl group, along with the existing formyl and carboxylic acid moieties, becomes available for a variety of chemical transformations. The reactivity of this unmasked phenol opens pathways to a diverse range of functionalized derivatives.

The resulting 5-formylsalicylic acid is a versatile intermediate. researchgate.net The phenolic hydroxyl and the carboxylic acid groups can participate in reactions such as esterification or etherification. More complex derivatizations often involve the aldehyde functionality in concert with the phenol. For example, condensation of 5-formylsalicylic acid with various amines or diamines can lead to the formation of Schiff bases and heterocyclic systems. These reactions are fundamental in building larger, more complex molecular architectures.

Investigations into Other Site-Specific Modifications and Aromatic Functionalization

Beyond the manipulation of the protecting group, the core structure of this compound offers multiple sites for further chemical modification. These include the aldehyde and carboxylic acid groups, as well as the aromatic ring itself.

The carboxylic acid group is a handle for various transformations. It can direct ortho-C–H functionalization, enabling the introduction of substituents at the position adjacent to the carboxylate. nih.govd-nb.info For instance, iridium-catalyzed amination can introduce a nitrogen-containing group at the ortho position. nih.gov Similarly, palladium-catalyzed reactions can be used for C-H arylation or hydroxylation. researchgate.net Another strategy involves decarboxylative functionalization, where the carboxylic acid group is removed and replaced with another functional group, such as a sulfoximine (B86345), via photoredox catalysis. rsc.org

The aldehyde group is also a versatile reaction site. It can participate in multi-component reactions, such as the Ugi reaction. In this type of reaction, a 2-formylbenzoic acid derivative, an amine, an isocyanide, and a carboxylic acid (or in this case, the internal carboxylic acid) can combine to form complex structures like oxoisoindolines. researchgate.netrsc.org

The aromatic ring itself can undergo functionalization. For instance, a dearomatization-decarboxylative allylation sequence can transform benzoic acids into functionalized allyl aryl ethers. acs.org These strategies allow for the introduction of diverse functionalities onto the benzene (B151609) ring, significantly expanding the chemical space accessible from the this compound scaffold.

The table below summarizes some potential site-specific modifications.

Reaction TypeTarget SitePotential Reagents/CatalystsOutcome
Ortho-C-H AminationAromatic Ring (ortho to COOH)Iridium catalysts, azidesIntroduction of an amino group. nih.gov
Ortho-C-H IodinationAromatic Ring (ortho to COOH)Iridium catalysts, NISIntroduction of an iodine atom. d-nb.info
Decarboxylative SulfoximinationCarboxylic AcidCopper catalysts, lightReplacement of COOH with a sulfoximine group. rsc.org
Ugi ReactionAldehyde and Carboxylic AcidAmines, IsocyanidesFormation of complex heterocyclic structures. researchgate.netrsc.org
Dearomatization/AllylationAromatic Ring/Carboxylic AcidPalladium catalystsFormation of allyl aryl ethers. acs.org

Advanced Applications in Materials Science and Supramolecular Architectures

Integration into Electronically Active Systems

This platform has proven instrumental in creating covalently linked systems containing multiple electron-acceptor units, which are of significant interest for their potential in mimicking natural photosynthetic processes and for their application in organic electronics.

A key application of the 5-benzyloxy-3-formylbenzoic acid platform is in the synthesis of complex electron-acceptor systems, specifically fullerene-perylenediimide (C60-PDI) dyads. nih.govnih.gov Perylenediimide (PDI) is a robust dye and electron acceptor, while fullerene (C60) is a well-known, highly efficient electron acceptor. The challenge lies in covalently linking these two components to study their mutual interactions.

The synthesis leverages the different functional groups of the benzoic acid platform to sequentially attach the PDI and C60 moieties. nih.gov This platform provides a rigid aromatic spacer that facilitates the study of intramolecular interactions between the attached units. The resulting C60-PDI dyad is a sophisticated molecule engineered for specific electronic behaviors. nih.govnih.gov While this research focuses on dyads, the design inherently allows for the future attachment of a third component, opening a pathway toward the synthesis of even more complex triads. nih.govnih.govresearchgate.net

The benzyloxy-formylbenzoic acid scaffold is more than just a linker; it is an engineered anchoring platform. nih.gov Its true versatility is revealed in its capacity for post-synthesis modification. After the C60-PDI dyad is assembled, the benzyloxy protecting group on the platform can be chemically removed to reveal a free phenolic hydroxyl (-OH) group. nih.govnih.gov

This newly available functional group serves as a powerful anchor point. It can be used to:

Attach a third photoactive or electroactive unit , enabling the study of complex cascade energy and/or electron transfer processes. nih.govdntb.gov.ua

Graft the entire C60-PDI dyad onto other structures , such as polymers, surfaces, or other molecular backbones. nih.govnih.gov

This strategic functionality allows for the creation of highly complex, hierarchical supramolecular assemblies where the electronic properties can be fine-tuned.

A significant advancement enabled by this platform is the creation of novel side-chain polymers. nih.gov Researchers have successfully used the free hydroxyl group on the C60-PDI dyad as an anchor to initiate polymerization. Specifically, it has been attached to a methyl methacrylate-based polymer backbone. nih.govnih.gov

The result is an unprecedented polymer in which intact C60-PDI dyads are attached as pendant moieties along the main polymer chain. nih.govresearchgate.net Such polymers, which combine two distinct and complementary electron-accepting units within a single macromolecular structure, are highly promising for applications in optoelectronics. nih.govnih.gov

Polymer ComponentFunctionSource
Poly(methyl methacrylate) Main polymer chain (backbone) nih.govnih.gov
C60-PDI Dyad Pendant side-chain unit with photo- and electroactive properties nih.govnih.gov
5-hydroxy-3-formylbenzoic acid derivative Anchoring platform connecting the dyad to the polymer backbone nih.govnih.gov

Design and Development of Optoelectronic Materials

The unique electronic and photophysical properties of the assemblies derived from the benzyloxy-formylbenzoic acid platform make them prime candidates for use in next-generation optoelectronic devices.

The development of these C60-PDI dyads and related polymers is directly aimed at advancing organic photovoltaic (OPV) technologies. nih.govresearchgate.net In typical OPV devices, particularly those with a bulk-heterojunction (BHJ) structure, a blend of electron-donor and electron-acceptor materials is used to absorb light and generate charge. mdpi.comescholarship.org

The materials synthesized using the benzyloxy-formylbenzoic acid platform could serve as advanced electron acceptors. nih.gov By covalently linking a PDI antenna to a C60 unit, the goal is to enhance the absorption spectrum of the acceptor material, allowing it to harvest more light from the solar spectrum. researchgate.net The resulting side-chain polymers are particularly interesting for creating stable and efficient active layers in organic solar cells. nih.govnih.gov The integration of such well-defined donor-acceptor systems into devices is a key area of research for improving power conversion efficiencies. osti.gov

A critical aspect of this research is understanding the fundamental photophysical processes that occur within the synthesized C60-PDI dyad. nih.gov Detailed studies have revealed significant electronic communication between the fullerene and perylenediimide units.

Key findings include:

Fluorescence Quenching: The dyad exhibits a near-total quenching of the PDI fluorescence. This indicates a highly efficient de-excitation process, strongly suggesting an intramolecular energy transfer from the PDI unit to the C60 moiety upon photoexcitation. nih.govnih.gov

Electrochemical Analysis: Cyclic voltammetry experiments show that the reduction of both the C60 and PDI components occurs at the same potential. nih.govnih.gov This finding is crucial as it points to a lack of significant ground-state electronic interaction, meaning the two units largely retain their individual electronic character while being covalently linked, a desirable trait for predictable system design. researchgate.net

These investigations into the intramolecular energy and electron transfer dynamics are vital for the rational design of future materials for photosynthesis-mimicking systems and advanced solar cell technologies. nih.govresearchgate.net

PropertyObservationImplicationSource
Fluorescence Quasi-quantitative quenching of PDI fluorescence in the dyad.Efficient intramolecular energy transfer from PDI to C60. nih.govnih.gov
Electrochemistry Concomitant reduction of both C60 and PDI moieties at an identical potential.Both units act as effective electron acceptors without significant ground-state interaction. nih.govnih.gov

Exploration in Supramolecular Chemistry and Molecular Devices

While specific examples of 2-(Benzyloxy)-5-formylbenzoic acid being directly incorporated into supramolecular architectures or molecular devices are not readily found in the reviewed scientific literature, its structural motifs suggest potential in these fields. The presence of a carboxylic acid group allows for the formation of hydrogen-bonded dimers or coordination complexes with metal ions. The aldehyde functionality provides a reactive site for the construction of larger, more intricate structures through reactions like Schiff base condensation.

A notable example of a structurally related isomer, 5-benzyloxy-3-formylbenzoic acid, highlights the potential of this class of compounds. This isomer has been utilized as a platform to create sophisticated dyad and triad (B1167595) structures containing perylenediimide (PDI) and fullerene (C60). These systems are of significant interest in the development of photoactive assemblies and molecular electronics.

The utility of this compound as a synthetic intermediate is documented in patent literature. For example, it has been used as a starting material in the synthesis of thiazolidine (B150603) derivatives with potential antifungal activity. google.com In these syntheses, the carboxylic acid group is typically activated and reacted with an amine to form an amide bond, demonstrating the compound's role as a scaffold for building biologically active molecules. google.com

In one documented procedure, 2-benzyloxy-5-formylbenzoic acid was reacted with N-methylaniline in the presence of coupling agents like 1-hydroxy-7-azabenzotriazole (B21763) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to yield the corresponding amide. google.com This reactivity underscores its value in constructing a diverse range of chemical entities.

Although direct evidence of its use in forming specific molecular devices or complex supramolecular assemblies is sparse, the inherent functionalities of this compound make it a promising candidate for future research in these areas. The ability to selectively modify the carboxylic acid and formyl groups allows for programmed assembly and the synthesis of targeted functional materials.

Future Research Directions and Unexplored Avenues in the Chemistry of 2 Benzyloxy 5 Formylbenzoic Acid

Development of Novel and Green Synthetic Transformations

Future research should prioritize the development of more efficient, sustainable, and novel synthetic routes utilizing 2-(benzyloxy)-5-formylbenzoic acid. The current multi-step synthesis, while effective, presents opportunities for improvement based on the principles of green chemistry. nih.govresearchgate.netresearchgate.net

Key areas for future work include:

Catalytic Methodologies: Exploring advanced catalytic systems could significantly enhance the efficiency of transformations involving this compound. For instance, developing photoredox-catalyzed reactions could provide green alternatives to traditional oxidation or reduction steps. diva-portal.org Inspired by recent breakthroughs, one could envision B(C₆F₅)₃-catalyzed photoinduced reactions to achieve novel functionalizations on the aromatic ring. researchgate.net

Multicomponent Reactions (MCRs): The presence of both an aldehyde and a carboxylic acid makes this compound an ideal candidate for various MCRs. While the parent compound, 2-formylbenzoic acid, is utilized in Ugi and other MCRs to generate complex heterocyclic scaffolds like oxoisoindoles, the application of the benzyloxy-substituted derivative remains a promising and unexplored area. nih.govrsc.org Such reactions would enable the rapid construction of diverse and complex molecules in a single, atom-economical step. rug.nlrug.nl

Greener Reaction Conditions: Research into replacing hazardous reagents and solvents in established reactions is crucial. For example, in the synthesis of amide derivatives from this compound, exploring solvent-free conditions or the use of benign solvent systems would align with green chemistry objectives. google.comwjpmr.com

Table 1: Comparison of Conventional vs. Proposed Green Synthetic Transformations

Transformation Type Conventional Method Proposed Green/Novel Approach Potential Advantage
Amide Coupling Use of coupling agents in organic solvents like DMF. google.com Enzyme-catalyzed amidation in aqueous media or mechanochemical (ball-milling) synthesis. Reduced solvent waste, milder conditions, improved safety profile.
Reduction of Aldehyde Use of metal hydrides (e.g., NaBH₄). Catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as a hydrogen source. Avoids stoichiometric metal waste, uses safer reagents.
C-H Functionalization Friedel-Crafts or other classical electrophilic substitutions. Photoredox or transition-metal-catalyzed C-H activation. researchgate.net Higher selectivity, functional group tolerance, reduced waste.
Heterocycle Synthesis Stepwise condensation and cyclization reactions. One-pot Multicomponent Reactions (e.g., Ugi, Passerini). rsc.org Increased efficiency, atom economy, rapid access to molecular diversity.

Expansion into Emerging Functional Material Platforms Beyond Current Applications

The application of this compound as a molecular scaffold has been demonstrated in the synthesis of sophisticated electron-acceptor systems, but its potential in other advanced materials is largely untapped.

Photo- and Electro-active Systems: The compound has been successfully used as a platform to construct fullerene-perylenediimide (C60-PDI) dyads for applications in optoelectronics. nih.gov A significant future direction involves expanding this concept by grafting other electro- and photoactive units onto this versatile scaffold. After the deprotection of the benzyloxy group to reveal a phenolic hydroxyl, it can be used as an anchor to attach the platform to polymers or other surfaces, creating novel side-chain functionalized polymers with potential use in organic solar cells. nih.gov

Porous Crystalline Materials: The rigid structure and multiple functional groups of this compound make it an excellent candidate for the design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). bldpharm.com The carboxylic acid can coordinate to metal centers in MOFs, while the aldehyde group can participate in imine condensation reactions to form the porous networks of COFs. These materials could be designed for applications in gas storage, separation, or catalysis.

Biomaterials and Bioconjugates: The compound is known to act as a hemoglobin allosteric effector, binding within the central water cavity and stabilizing the T-state through interactions with αArg141. researchgate.net This known bioactivity opens a significant avenue for future research in designing new biomaterials. The platform could be functionalized with other biocompatible moieties or drugs and targeted to specific biological systems.

Table 2: Current and Potential Future Applications in Functional Materials

Material Platform Current Application Potential Future Expansion Target Properties/Applications
Molecular Dyads/Triads Fullerene-Perylenediimide (C60-PDI) systems. nih.gov Systems with different donor/acceptor units (e.g., porphyrins, Bodipy dyes). Tunable photophysics, charge transfer properties, organic electronics.
Functional Polymers Side-chain polymers with pendant C60-PDI dyads. nih.gov Conjugated polymers, stimuli-responsive polymers. Organic photovoltaics, sensors, smart coatings.
Biomaterials Allosteric effector of hemoglobin. researchgate.net Targeted drug delivery systems, bioconjugates for diagnostics. Enhanced therapeutic efficacy, disease diagnosis.
Porous Frameworks Not yet reported. Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs). bldpharm.com Gas storage/separation, heterogeneous catalysis, chemical sensing.

Advanced Mechanistic Investigations of Complex Reactions Involving the Compound

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing protocols and designing new, more selective transformations.

Multicomponent Reaction Pathways: Should this compound be employed in MCRs, detailed mechanistic studies would be invaluable. For instance, in a potential Ugi-type reaction, investigating the kinetics and intermediates could clarify the reaction pathway and help control stereoselectivity, especially when using chiral amines or isocyanides. rsc.org Computational tools like Density Functional Theory (DFT) could be employed to model transition states, complementing experimental evidence. diva-portal.org

Catalyst-Substrate Interactions: For catalyzed reactions, such as the enantioselective synthesis of chiral isoindolinones using chiral phosphoric acids with 2-formylbenzoic acid, mechanistic studies are crucial. rsc.org Understanding how the benzyloxy group on the substrate influences the catalyst's binding and turnover would enable the rational design of more efficient and selective catalytic systems. dokumen.pub

Biomolecular Recognition: The mechanism of its interaction with hemoglobin, specifically the formation of intersubunit salt-bridge interactions, has been described. researchgate.net Advanced biophysical techniques (e.g., isothermal titration calorimetry, surface plasmon resonance) combined with molecular dynamics simulations could provide a more quantitative and dynamic picture of this binding event. This knowledge would be instrumental in designing second-generation effectors with enhanced affinity and specificity.

Table 3: Mechanistic Questions for Future Investigation

Reaction Class Key Mechanistic Questions Proposed Investigative Methods
Multicomponent Reactions What is the sequence of bond formation? What is the rate-determining step? How can diastereoselectivity be controlled? rsc.orgrug.nl Kinetic analysis, in-situ spectroscopy (NMR, IR), intermediate trapping experiments, DFT modeling. diva-portal.org
Asymmetric Catalysis What is the nature of the catalyst-substrate complex? What factors control enantioselectivity? rsc.org Chiral catalyst screening, non-linear effect studies, X-ray crystallography of catalyst-substrate adducts.
Biomolecular Interactions What are the thermodynamics and kinetics of binding to target proteins? What is the dynamic behavior of the complex? researchgate.net Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), NMR spectroscopy, molecular dynamics simulations.

Integration into High-Throughput Synthesis and Screening Methodologies for Materials Discovery

The structural features of this compound make it an outstanding candidate for inclusion in modern, high-throughput discovery platforms. The goal is to rapidly synthesize and screen libraries of related compounds to identify new functional molecules.

Combinatorial Library Synthesis: The true potential of this compound for high-throughput synthesis lies in its suitability for MCRs. nih.govrug.nl By systematically varying the other inputs to an MCR (e.g., a diverse set of amines and isocyanides in an Ugi reaction), large libraries of structurally complex and diverse molecules can be generated from the single this compound core. This process is amenable to automation using robotic liquid handlers.

High-Throughput Screening (HTS): The resulting compound libraries can be screened for a wide range of properties. For example, libraries of new isoindolinone derivatives could be screened for biological activity against various therapeutic targets. Similarly, libraries of new polymeric materials derived from the compound could be rapidly screened for desirable optical or electronic properties, accelerating the discovery of new materials for organic electronics or sensors.

Table 4: Example of a Combinatorial Library Design for High-Throughput Synthesis

Scaffold Component A (Amine) Component B (Isocyanide) Resulting Library Application

| This compound | - Aniline

  • Benzylamine
  • Cyclohexylamine
  • n-Butylamine | - tert-Butyl isocyanide
  • Cyclohexyl isocyanide
  • Benzyl (B1604629) isocyanide
  • Tosylmethyl isocyanide | Drug Discovery: Screening for inhibitors of enzymes like p38 MAP kinase or for novel antibacterial agents. rug.nl | | This compound | - Amino-functionalized dyes
  • Amino-functionalized polymers | - Isocyano-functionalized fullerenes
  • Isocyano-functionalized electron acceptors | Materials Discovery: Screening for novel materials with enhanced charge-transfer properties for organic photovoltaics. nih.gov |
  • Q & A

    What are the optimal synthetic routes for preparing 2-(Benzyloxy)-5-formylbenzoic acid with high purity?

    Level: Basic
    Methodological Answer:
    The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:

    • Benzyloxy Group Introduction: Use benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect hydroxyl groups .
    • Formylation: Employ Vilsmeier-Haack or Duff reactions to introduce the formyl group at the 5-position.
    • Purification: Recrystallization in ethanol/water or chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Palladium catalysts (e.g., Pd/C) may aid in reducing side products during coupling steps .

    How can the formyl group in this compound be selectively modified without affecting the benzyloxy moiety?

    Level: Advanced
    Methodological Answer:
    The formyl group’s reactivity allows selective derivatization:

    • Schiff Base Formation: React with primary amines (e.g., 4-methoxyaniline) in ethanol under reflux to form imines. Monitor pH to avoid hydrolysis of the benzyl ether .
    • Reductive Amination: Use NaBH₃CN or H₂/Pd to stabilize intermediates without cleaving the benzyloxy group .
    • Protection Strategies: Temporarily protect the formyl group as an acetal (e.g., ethylene glycol) under acidic conditions before further modifications .

    What analytical techniques are most effective for characterizing intermediates and final products in the synthesis of this compound?

    Level: Basic
    Methodological Answer:

    • NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity (e.g., benzyloxy protons at δ 4.9–5.1 ppm; formyl proton at δ 9.8–10.2 ppm).
    • HPLC-MS: Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS verify purity and molecular weight .
    • FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~2850 cm⁻¹ (C-H stretch of benzyl ether) confirm functional groups .

    How do reaction conditions influence the yield of this compound in palladium-catalyzed cross-coupling reactions?

    Level: Advanced
    Methodological Answer:
    Key factors for optimizing cross-coupling (e.g., Suzuki-Miyaura):

    • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in DMF enhances coupling efficiency between boronic acids and halogenated intermediates .
    • Solvent Effects: Polar aprotic solvents (DMF, DCM) stabilize intermediates; degassing improves catalyst turnover .
    • Temperature Control: Reactions at 80–100°C minimize side reactions (e.g., debenzylation) while maximizing coupling yields .

    What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

    Level: Advanced
    Methodological Answer:

    • Debenzylation: Acidic or high-temperature conditions may cleave the benzyloxy group. Use mild bases (e.g., NaHCO₃) and monitor reaction times .
    • Oxidation of Formyl Group: Avoid strong oxidizers (e.g., KMnO₄); instead, use controlled conditions with TEMPO or O₂ scavengers .
    • Esterification: Competing ester formation at the carboxylic acid can be suppressed by using bulky bases (e.g., DBU) .

    What strategies are recommended for resolving contradictory spectral data during structural elucidation of derivatives?

    Level: Advanced
    Methodological Answer:

    • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations, particularly for aromatic regions .
    • X-ray Crystallography: Confirm regiochemistry when ambiguous NMR data arise (e.g., para vs. meta substitution) .
    • Isotopic Labeling: Use deuterated solvents or ¹³C-labeled reagents to trace reaction pathways and validate intermediates .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.